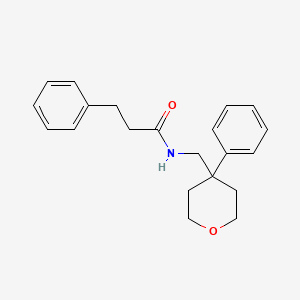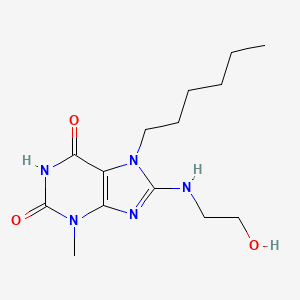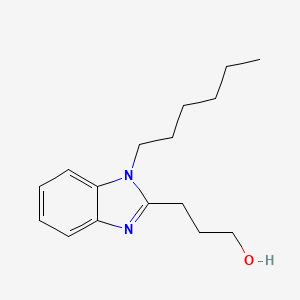![molecular formula C18H19FN4O3S B6576089 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 505081-09-4](/img/structure/B6576089.png)
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a fluorobenzyl group, a dimethyl group, and a sulfanyl group attached to a purine core
作用机制
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
科学研究应用
7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
- 7-(4-Chlorobenzyl)-1,3-Dimethyl-8-[(1-Methyl-2-Oxopropyl)Sulfanyl]-3,7-Dihydro-1H-Purine-2,6-Dione
- 7-(4-Methylbenzyl)-1,3-Dimethyl-8-[(1-Methyl-2-Oxopropyl)Sulfanyl]-3,7-Dihydro-1H-Purine-2,6-Dione
Uniqueness
The presence of the fluorobenzyl group in 7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(1-METHYL-2-OXOPROPYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets, distinguishing it from similar compounds.
属性
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-10(24)11(2)27-17-20-15-14(16(25)22(4)18(26)21(15)3)23(17)9-12-5-7-13(19)8-6-12/h5-8,11H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWXGYUWSWATTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(benzylamino)-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576013.png)
![N-(2-methylpropyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6576019.png)
![4-[3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6576039.png)

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576068.png)

![7-(4-fluorobenzyl)-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6576078.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6576083.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-ethylpiperidin-1-yl)ethan-1-one](/img/structure/B6576098.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(3-methylphenyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576106.png)

